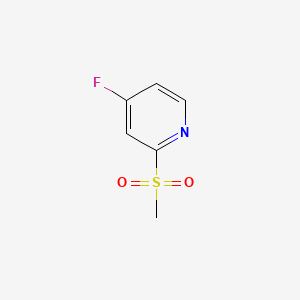

Ethyl 2-chloro-3-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

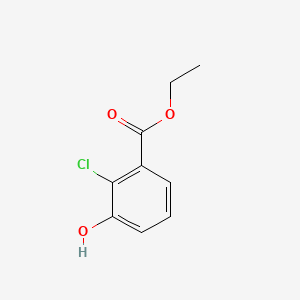

Ethyl 3-hydroxybenzoate, also known as Ethyl m-hydroxybenzoate or m-Hydroxybenzoic acid ethyl ester, is a clear liquid that is sparingly soluble in water, but soluble in alcohol and ether . It has a pleasant odor resembling wintergreen and is used in perfumery and artificial flavors .

Synthesis Analysis

Ethyl 3-hydroxybenzoate has been used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction .Molecular Structure Analysis

The molecular formula of Ethyl 3-hydroxybenzoate is C9H10O3 and its molecular weight is 166.1739 . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 3-hydroxybenzoate is a colorless liquid with a density of 1.13 g/cm3 . It has a melting point of 1.3 °C and a boiling point of 232 °C .Applications De Recherche Scientifique

Synthesis of Chlorohydroxybenzoic Acids : The synthesis of various chlorohydroxybenzoic acids, including 5-chloro-2-hydroxybenzoic and 3-chloro-2-hydroxybenzoic acids, can be achieved through the regioselective carboxylation of chlorophenols with sodium ethyl carbonate. This method offers a simple and convenient approach for both preparative and industrial synthesis of these compounds (Suerbaev, Chepaikin, & Kudaibergenov, 2017).

Experimental and Theoretical Analysis of Enthalpies of Formation : The molar enthalpies of formation of ethyl hydroxybenzoates, including Ethyl 2-chloro-3-hydroxybenzoate, have been determined in gas-phase at 298.15 K using experimental techniques like combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis. Theoretical calculations using the Gaussian G4 composite method also provided insights into these enthalpies (Ledo et al., 2018).

Catalyzed Synthesis Using Nanosolid Superacid : Ethyl p-hydroxybenzoate has been synthesized through esterification of p-hydroxybenzoic acid and ethanol using nanosolid superacid as a catalyst. This method demonstrates an efficient approach for synthesizing Ethyl 2-chloro-3-hydroxybenzoate derivatives (Wan-ren, 2008).

Photodegradation of Parabens : The photochemical degradation of hazardous water contaminants like parabens, which include Ethyl 2-chloro-3-hydroxybenzoate, has been studied. Ultraviolet C lamps in the presence of hydrogen peroxide were used to achieve the total removal of these compounds, providing insights into environmental remediation techniques (Gmurek et al., 2015).

Alcohol to Alkyl Chlorides Conversion : A method for converting alcohols to alkyl chlorides using 2-chloro-3-ethylbenzoxazolium tetrafluoroborate has been developed. This process includes the replacement of a hydroxyl group with chlorine, which could be applicable to the transformation of Ethyl 2-chloro-3-hydroxybenzoate (Mukaiyama, Shoda, & Watanabe, 1977).

Safety and Hazards

Ethyl 3-hydroxybenzoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

ethyl 2-chloro-3-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRWARWQJAZJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248027 |

Source

|

| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260810-04-5 |

Source

|

| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260810-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)